
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a chemical compound that has been widely studied in scientific research. It has been found to have potential applications in various fields, including cancer research and drug development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The scientific research on compounds structurally related to 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide has focused on their synthesis, characterization, and evaluation for various biological activities. For instance, the synthesis and characterization of pyrazole-acetamide derivatives have been explored, revealing their potential antioxidant activities. These studies involve detailed spectroscopic analysis, including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry, to elucidate the compounds' structures and their biological properties (Chkirate et al., 2019).
Biological Activities
Research into related compounds has identified a range of biological activities. For example, derivatives have been synthesized and assessed for their potential as antipsychotic agents, demonstrating activity in behavioral animal tests without interacting with dopamine receptors, which is a notable departure from clinically available antipsychotic agents (Wise et al., 1987). Furthermore, the investigation into the hydrogen bonding patterns of substituted acetamides suggests a structural basis for their biological activities, highlighting the role of molecular interactions in determining efficacy (López et al., 2010).
Anticancer and Antibacterial Properties
The anticancer and antibacterial properties of pyrazole and pyrimidine derivatives have also been a subject of interest. For instance, novel pyrazolo[1,5-a]pyrimidines and Schiff bases have been evaluated for their cytotoxicity against human cancer cell lines, revealing potential therapeutic applications (Hassan et al., 2015). Additionally, docking studies of acetamide derivatives on cyclo-oxygenase enzymes have provided insights into their analgesic activity, indicating a promising direction for the development of new analgesic agents (Kumar et al., 2019).
Propiedades
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJIFKRPKFMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

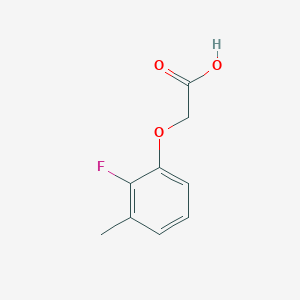
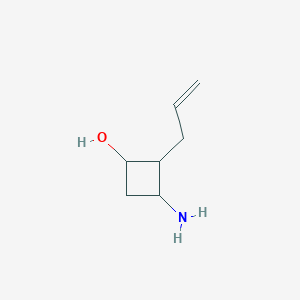
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)
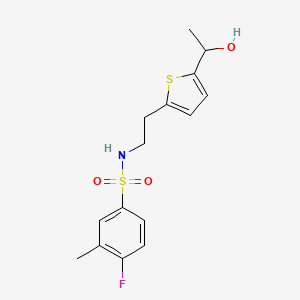
![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2459978.png)
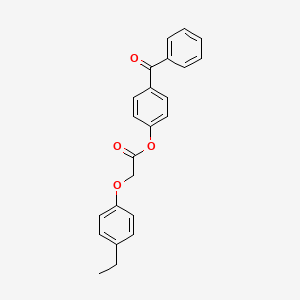
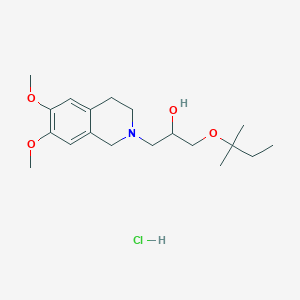
![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)